molecular formula C12H21NO2 B2534719 N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide CAS No. 2305567-81-9

N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide

Cat. No. B2534719
CAS RN: 2305567-81-9
M. Wt: 211.305
InChI Key: ZBTPGFNHERJHPA-UHFFFAOYSA-N
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Description

N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide, also known as TBOMe, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TBOMe is a derivative of the naturally occurring compound, ibogaine, which has been shown to have anti-addictive properties.

Scientific Research Applications

N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide has been shown to have potential therapeutic applications in the treatment of addiction, depression, and anxiety. Studies have suggested that N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide may act as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Mechanism of Action

N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide is believed to act as a partial agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, behavior, and perception. N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anti-addictive properties.
Biochemical and Physiological Effects:
N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. Studies have suggested that N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide may increase the release of dopamine and serotonin in the brain, which may contribute to its anti-addictive properties. N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure. N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide is also relatively easy to synthesize using commercially available starting materials. However, N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide has some limitations for use in lab experiments. Its mechanism of action is not well understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide. One area of research could be to further elucidate its mechanism of action. This could involve designing experiments to test specific hypotheses about how N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide interacts with the serotonin 5-HT2A receptor. Another area of research could be to investigate its potential therapeutic applications in the treatment of addiction, depression, and anxiety. This could involve conducting clinical trials to test the safety and efficacy of N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide in humans. Finally, research could be conducted to investigate the potential of N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide as a treatment for inflammatory diseases.

Synthesis Methods

N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl group of ibogaine followed by the addition of a tert-butyl group to the nitrogen atom. The final step involves the addition of a propenyl group to the nitrogen atom. The resulting compound is N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide, which can be purified using various chromatographic techniques.

properties

IUPAC Name

N-[(2-tert-butyloxolan-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-5-10(14)13-9-12(11(2,3)4)7-6-8-15-12/h5H,1,6-9H2,2-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTPGFNHERJHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCCO1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide

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